molecular formula C17H14O6 B7745557 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B7745557
M. Wt: 314.29 g/mol
InChI Key: MAWVYSFHOWBPKU-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate is a chemical compound belonging to the benzofuran family, characterized by its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with a 3-oxo-2,3-dihydro substitution and a 3,4-dimethoxybenzoate moiety[_{{{CITATION{{{_2{(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions[_{{{CITATION{{{2{[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl ...](https://www.echemi.com/products/pd2110165671-2z-3-oxo-2-2-4-5-trimethoxyphenylmethylidene-1-benzofuran-6-yl-3-methoxybenzoate.html). The resulting benzofuran intermediate is then functionalized with the 3,4-dimethoxybenzoate group through esterification reactions[{{{CITATION{{{1{Natural source, bioactivity and synthesis of benzofuran derivatives ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g)[{{{CITATION{{{_2{(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl ....

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the benzofuran core, as well as substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate is structurally similar to other benzofuran derivatives, such as 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 2,4-dimethoxybenzoate and 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate.

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the 3,4-dimethoxybenzoate group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

(3-oxo-1-benzofuran-6-yl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-14-6-3-10(7-16(14)21-2)17(19)23-11-4-5-12-13(18)9-22-15(12)8-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWVYSFHOWBPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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